

Application of VU0134992 in Primary Astrocyte Cultures: A Guide for Researchers

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | VU0134992 | |
| Cat. No.: | B1684051 | Get Quote |

Introduction

VU0134992 is a potent and selective blocker of the inwardly rectifying potassium (Kir) channel Kir4.1 (KCNJ10).[1][2] In the central nervous system, Kir4.1 channels are predominantly expressed in astrocytes and are crucial for maintaining potassium homeostasis and the resting membrane potential.[1][3] Dysregulation of Kir4.1 function in astrocytes has been implicated in various neurological disorders, including Huntington's disease, Fragile X syndrome, and epilepsy.[4][5] **VU0134992** serves as a valuable pharmacological tool to investigate the physiological and pathological roles of astrocytic Kir4.1 channels. These application notes provide detailed protocols and quantitative data for the use of **VU0134992** in primary astrocyte cultures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of **VU0134992** in astrocyte-related studies.



| Parameter | Value | Species/Cell Type | Assay | Reference |
|--------------------------------------|---|--|------------------------|-----------|
| IC50 (Kir4.1 inhibition) | 0.97 μΜ | Not specified (whole-cell patch-clamp) | Electrophysiolog y | [1] |
| IC ₅₀ (Kir4.1 inhibition) | 5.9 μΜ | Human KCNJ10 in HEK293 cells | Thallium Flux Assay | [6] |
| IC ₅₀ (Kir4.1 inhibition) | 5.8 μΜ | Mouse KCNJ10 in HEK293 cells | Thallium Flux Assay | [6] |
| IC ₅₀ (Kir4.1 inhibition) | 3.9 μΜ | Primary Mouse Astrocytes | Thallium Flux Assay | [6] |
| Selectivity | 9-fold selective for Kir4.1 over Kir4.1/5.1 | Not specified | Electrophysiolog y | [1] |
| Selectivity | >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 | Not specified | Thallium Flux Assay | [1] |



| Application | Concentration | Incubation Time | Observed Effect | Reference |
|--|-----------------------------|--------------------|---|-----------|
| Inhibition of Glutamate Uptake | Concentration- dependent | Not specified | Reduction of glutamate uptake in primary mouse astrocytes. | [6] |
| Enhancement of Glutamate Transporter Currents | 30 μΜ | Not specified | Enhanced glutamate- evoked transporter currents in cultured mouse astrocytes. | [6] |
| Blockade of Hypotonicity- induced Neuronal Activity | 2 μmol/l | Not specified | Blocked the rebound increase in vasopressin neuronal activity in rat hypothalamic brain slices. | [7] |

Signaling Pathways and Experimental Workflows Signaling Pathway of Kir4.1 Inhibition by VU0134992 in Astrocytes



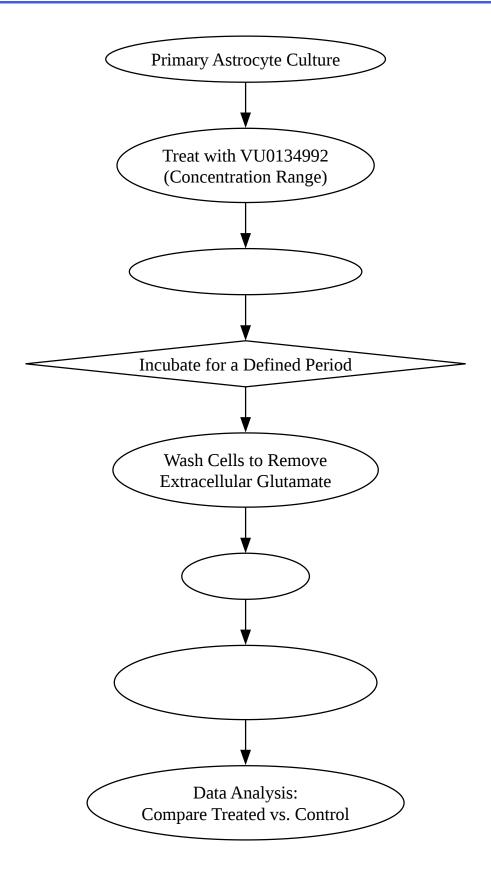


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Caption: Inhibition of astrocytic Kir4.1 by **VU0134992** leads to membrane depolarization, reduced glutamate uptake, and increased extracellular potassium and glutamate.

Experimental Workflow: Glutamate Uptake Assaydot





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